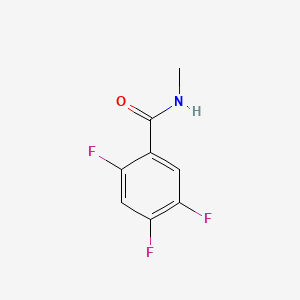
2,4,5-Trifluoro-N-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trifluoro-N-methyl-benzamide: is an organic compound with the molecular formula C8H6F3NO . It is characterized by the presence of three fluorine atoms attached to a benzene ring and an amide group.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4,5-trifluorobenzoic acid with methylamine under appropriate conditions to form the desired benzamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions: 2,4,5-Trifluoro-N-methyl-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amide group can be involved in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of one of the trifluoromethyl groups with another substituent .
科学的研究の応用
2,4,5-Trifluoro-N-methyl-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
作用機序
The mechanism of action of 2,4,5-Trifluoro-N-methyl-benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
2,4,5-Trifluoro-3-methoxy-N-methyl-benzamide: Similar structure with an additional methoxy group.
4-Azido-2,3,5,6-tetrafluoro-N-(2-methacrylamidoethyl)benzamide: Contains additional azido and methacrylamidoethyl groups
Uniqueness: 2,4,5-Trifluoro-N-methyl-benzamide is unique due to the specific positioning of the trifluoromethyl groups and the presence of the N-methyl amide group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
生物活性
2,4,5-Trifluoro-N-methyl-benzamide (CAS Number: 1203954-79-3) is an organic compound characterized by its trifluoromethyl substitution on a benzamide structure. This unique configuration enhances its biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry. This article explores the compound's biological activities, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C8H6F3NO
- IUPAC Name : 2,4,5-trifluoro-N-methylbenzamide
- Structure : The compound features a benzene ring substituted with three fluorine atoms and an N-methyl amide group.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes due to the electron-withdrawing nature of the trifluoromethyl groups.
- Receptor Binding : Shows affinity for various biological receptors which may lead to activation or inhibition depending on the target.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
The mechanism by which this compound exerts its biological effects is largely attributed to its interaction with molecular targets. The trifluoromethyl groups enhance binding affinity to enzymes and receptors, potentially altering their activity. Specific pathways affected may include:
- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
- Modulation of Signal Transduction : By binding to receptors, it may influence downstream signaling pathways related to inflammation and cell proliferation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies
-
Antimicrobial Activity
- In vitro tests demonstrated that this compound exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be lower than that of several known antibiotics .
- Cytotoxicity Assessments
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Difluoro-N-methyl-benzamide | Two fluorine atoms | Moderate enzyme inhibition |
| 2,3-Dichloro-N-methyl-benzamide | Two chlorine atoms | Lower antimicrobial activity |
| This compound | Three fluorine atoms | Significant enzyme inhibition and antimicrobial properties |
特性
IUPAC Name |
2,4,5-trifluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-12-8(13)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMYTIWEBMQMBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














